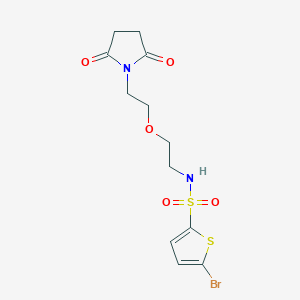

5-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O5S2/c13-9-1-4-12(21-9)22(18,19)14-5-7-20-8-6-15-10(16)2-3-11(15)17/h1,4,14H,2-3,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXJRMNCTJOEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C14H16N4O5S2

- Molecular Weight : 384.43 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various thiophene derivatives against resistant strains of bacteria. For instance, a related thiophene compound demonstrated an MIC (minimum inhibitory concentration) value of 3.125 mg/mL against XDR Salmonella Typhi, suggesting that structural modifications in thiophenes can lead to enhanced antibacterial effects .

Antitumor Activity

Thiophene derivatives have also been investigated for their antitumor potential. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, some studies have reported anti-inflammatory effects associated with thiophene compounds. These compounds may inhibit prostaglandin synthesis, which is crucial in inflammatory processes . The ability to modulate inflammatory responses could make this compound a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Bromine Substitution : The presence of bromine enhances the lipophilicity and biological activity.

- Dioxopyrrolidine Moiety : This part of the molecule may contribute to its interaction with biological targets, enhancing its pharmacological profile.

Study on Antibacterial Activity

A recent investigation focused on the antibacterial efficacy of thiophene derivatives against various pathogens. The study utilized molecular docking techniques to predict interactions between the compounds and bacterial enzymes, providing insights into their mechanism of action .

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted on similar compounds to evaluate their potential as anticancer agents. Results indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways, showcasing their therapeutic potential .

Q & A

Q. Optimization Strategies :

- Temperature Control : Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

- Catalyst Loading : Pd/phosphine catalysts at 5–10 mol% balance cost and efficiency .

Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the sulfonamide proton appears at δ 7.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₆BrN₃O₅S₂: 446.97) .

- X-ray Crystallography : Resolves 3D conformation, highlighting the dioxopyrrolidinyl group’s planarity .

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability; decomposition onset >140°C indicates suitability for high-temperature applications .

How can researchers evaluate the compound’s biological activity and mechanism of action?

Basic Research Question

- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates .

- Molecular Docking : Simulate binding to receptors (e.g., sulfonamide interactions with Zn²⁺ in metalloenzymes) .

- Cellular Assays : Measure cytotoxicity in U87MG glioma cells via MTT assays .

Q. Key Metrics :

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase IX | 0.12–0.45 | |

| Cytotoxicity | U87MG Cells | 1.8–3.2 |

How does the dioxopyrrolidinyl group influence regioselectivity in derivatization reactions?

Advanced Research Question

The dioxopyrrolidinyl moiety’s electron-withdrawing nature directs electrophilic substitution to the thiophene ring’s 4-position. For example:

Q. Methodological Insight :

What conformational effects arise from the ethoxyethyl-pyrrolidinone side chain, and how do they impact biological interactions?

Advanced Research Question

- Conformational Rigidity : The pyrrolidinone ring restricts rotation, stabilizing a planar conformation that enhances binding to flat enzyme active sites (e.g., cyclooxygenase-2) .

- Solubility : The ethoxyethyl chain improves aqueous solubility (logP ≈ 2.1) compared to non-polar analogs .

Q. Validation :

- NMR NOE Studies : Detect proximity between pyrrolidinone protons and thiophene sulfonamide, confirming spatial orientation .

How should researchers address contradictions in reported synthetic yields or biological activity data?

Advanced Research Question

Case Study : Discrepancies in microwave vs. traditional heating yields:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.